molecular formula C17H20F3N3O2 B2422335 N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide CAS No. 1219912-71-6

N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2422335
CAS No.: 1219912-71-6
M. Wt: 355.361
InChI Key: AMETWEIPMWOZIZ-UHFFFAOYSA-N
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Description

N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H20F3N3O2 and its molecular weight is 355.361. The purity is usually 95%.
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Scientific Research Applications

Synthetic Organic Chemistry Applications

  • Nucleophilic Substitutions and Radical Reactions : Compounds with tert-butyl and trifluoromethyl groups are versatile building blocks in synthetic organic chemistry. For instance, tert-butyl phenylazocarboxylates can undergo nucleophilic substitutions and radical reactions, showcasing the potential of such compounds in constructing complex molecules (Jasch, Höfling, & Heinrich, 2012).
  • Asymmetric Synthesis : The use of tert-butanesulfinyl aldimines and ketimines, bearing substituents like tert-butyl, enables the synthesis of protected 1,2-amino alcohols with high yields and diastereoselectivities, indicating the importance of such structures in asymmetric synthesis (Tang, Volkman, & Ellman, 2001).

Materials Science Applications

  • Organogels and Supramolecular Chemistry : Perylenetetracarboxylic diimides (PDIs) substituted with tert-butyl groups can form fluorescent gels, demonstrating the role of hydrophobic and hydrophilic groups in gel formation. This highlights their use in designing novel organogels for various applications, including optoelectronics and sensors (Wu et al., 2011).

Pharmaceutical Research Applications

  • Drug Discovery and Development : Structures featuring tert-butyl and trifluoromethyl groups are explored for their therapeutic potentials. For example, compounds acting as inverse agonists at the benzodiazepine site of GABA(A) alpha5 receptors show cognition-enhancing properties without the adverse effects typical of nonselective GABA(A) inverse agonists (Chambers et al., 2004). Additionally, malonyl-CoA decarboxylase inhibitors, with tert-butyl and hexafluoroisopropanol groups, have shown promise as cardioprotective agents, underscoring the compound's potential in heart disease treatment (Cheng et al., 2006).

Properties

IUPAC Name

N-[5-tert-butyl-2-(2-hydroxyethyl)pyrazol-3-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2/c1-16(2,3)13-10-14(23(22-13)8-9-24)21-15(25)11-6-4-5-7-12(11)17(18,19)20/h4-7,10,24H,8-9H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMETWEIPMWOZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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